molecular formula C16H15NO3 B1396288 2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester CAS No. 1299607-58-1

2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester

Cat. No.: B1396288
CAS No.: 1299607-58-1
M. Wt: 269.29 g/mol
InChI Key: HJIINDMYBPOECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester ( 1299607-58-1, MFCD18384858) is a high-quality chemical intermediate with a molecular formula of C16H15NO3 and a molecular weight of 269.30 g/mol . It is supplied with a guaranteed purity of ≥95% . This compound features both a methyl-nicotinic acid ethyl ester and a formylphenyl moiety, a combination that makes it a versatile and valuable building block in organic synthesis and parallel synthesis programs. The reactive aldehyde (formyl) group is a key functional handle for further chemical transformations, enabling its use in the construction of more complex molecules through reactions such as condensation or nucleophilic addition. Researchers can utilize this ester in medicinal chemistry efforts, particularly in the design and synthesis of novel heterocyclic compounds aimed at drug discovery and biotechnology applications . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(4-formylphenyl)-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-3-20-16(19)14-11(2)8-9-17-15(14)13-6-4-12(10-18)5-7-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIINDMYBPOECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158477
Record name 3-Pyridinecarboxylic acid, 2-(4-formylphenyl)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-58-1
Record name 3-Pyridinecarboxylic acid, 2-(4-formylphenyl)-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-(4-formylphenyl)-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Febuxostat Intermediate

This method details the preparation of a febuxostat intermediate using a reaction involving 2-(4-hydroxy phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester.

Process:

  • Add 2.0g (0.0076mol) of 2-(4-hydroxy phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester and 20mL of Glacial acetic acid to a 50mL three-necked bottle.
  • Warm the mixture to 80-90°C, then add 2.1g (0.015mol) of urotropine and 1.0g (0.0027mol) of cerous compounds.
  • Heat the reaction mixture to 118°C and allow it to react for 4 hours. Confirm the completion of the raw material's primitive reaction using TLC (sherwood oil: ethyl acetate=3:1 volume ratio).
  • Cool the mixture to room temperature, then add 0.05mL of vitriol oil, followed by 20mL of water after 5 minutes. Shake well to precipitate a large amount of solid.
  • Extract with ethyl acetate (3 × 30mL), and combine the organic phases. Wash the combined organic phase with saturated common salt until neutral, then dry with anhydrous sodium sulfate.
  • Remove the solvent under reduced pressure to obtain a yellow solid. According to the example, this yielded 1.0g, with a yield of 50% and HPLC purity of 90%.

Variations on the process :

  • Embodiment 4: Utilizes 2.0g of 2-(4-hydroxy phenyl)-4-methyl-thiazole-5-carboxylic acid, ethyl ester with 3.0g of urotropine, resulting in a 52.5% yield and 90% HPLC purity.
  • Embodiment 6: Reacts 2.0g of 2-(4-hydroxy phenyl)-4-methyl-thiazole-5-carboxylic acid, ethyl ester with 2.3g urotropine at 105°C for 8 hours, resulting in a 42.5% yield and 84% HPLC purity.

Preparation Involving Isobutylation

This method describes the preparation of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate via isobutylation of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

General procedure: React ethyl 2-[3-formyl-4-hydroxyphenyl]-4-methylthiazole-5-carboxylate with isobutyl bromide in the presence of potassium carbonate and potassium iodide in dimethylformamide.

Example Reaction Conditions and Results :

Yield Reaction Conditions Operation in experiment
94.7% Potassium carbonate, potassium iodide, DMF, 75-85°C, 6h React 17 g (0.058 mol) of ethyl 2-(3-aldehyde-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with 32.24 g (0.233 mol) of potassium carbonate and 0.2 g of potassium iodide in 129 g of DMF. Add 20 g (0.146 mol) of isobutyl bromide, raise the temperature to 75-85°C for 6 h. After completion, cool to 20-30°C, add 136 g of purified water, incubate for 1 h, filter, wash, and dry to obtain 21.5 g of crude product. Refine with ethanol and formic acid to obtain 19.2 g of the title compound, refined 89.3%, total yield 94.7%, intermediate content 98.40%, maximum single impurity less than 0.10%.
90% Potassium carbonate, DMF, 80°C, 8h Add 250 ml of N,N-dimethylformamide to the reaction flask, then add 50g Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-thiazole-5-carboxylate and 58.78 g of bromoisobutane, followed by 71.16g of anhydrous potassium carbonate. Heat to 80°C for 8 h. Cool to 0°C, add ice water, and stir for 30 minutes. Filter and dry to obtain 56.7 g of solid. Purify by mixing with a mixture of EA and PE (2:1 volume ratio, 1g solid: 6ml total liquid volume), filter and dry, resulting in a product with 99% purity and a yield of about 90%.
83% Potassium carbonate, potassium iodide, DMF, 70°C, 4h React 10.0 gr (34.33 mmol) of a compound of formula II with 18.9 gr (137.3 mmol) of iso-butyl bromide in the presence of 19.0 gr (137.3 mmol) of potassium carbonate and 2.3 gr (13.7 mmol) of potassium iodide in 60 ml dimethylformamide at 70°C for 4 hours. Extract with ethyl acetate and water, wash the organic phase, concentrate to dryness, and recrystallize from ethyl acetate to yield 8.9 gr of the title compound (83% yield, 99.1% purity by HPLC).
varied Potassium carbonate, DMF, 87-93°C, 4h React 350.0gm of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate with 332.0gm of potassium carbonate and 330.0gm of isobutyl bromide in 1.75 ltr of DMF. Heat to 90 +/- 3°C and stir for 4 hr. Cool to 25°C and slowly add 10.50 ltr of water. Stir for 2.0hr, filter, wash, and dry under vacuum to give 389 gm of titled compound. Characterization data: 1H NMR (CDC13, 400 MHz) and Mass (m/e): 348.3 given.
varied Potassium carbonate, potassium iodide, DMF, 25-85°C, ~5h Add 250 gm of 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester to 1250 ml dimethylformamide at room temperature. Add 250 gm potassium carbonate and 62.5 gm potassium iodide, then slowly add 100 gm isobutyl bromide over 2 hours. Raise the temperature to 85°C and maintain for 3 hours. Distill off the dimethylformamide solvent under vacuum at 80°C, cool to room temperature, add 2500 ml water, and stir for 2 hours. Filter, wash with cyclohexane, and dry to obtain 285 gm of the title compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) in ethanol for aminolysis.

Major Products

    Oxidation: 2-(4-Carboxy-phenyl)-4-methyl-nicotinic acid.

    Reduction: 2-(4-Hydroxymethyl-phenyl)-4-methyl-nicotinic acid ethyl ester.

    Substitution: 2-(4-Formyl-phenyl)-4-methyl-nicotinic acid amide.

Scientific Research Applications

Chemical Research Applications

Intermediate in Organic Synthesis:

  • The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals, where its unique functional groups can be manipulated to yield desired chemical entities.

Reactivity Studies:

  • 2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are critical for understanding its behavior in different chemical environments and for designing new synthetic pathways.
Reaction TypeExample ReactionProduct
OxidationUsing KMnO4 in acidic medium2-(4-Carboxy-phenyl)-4-methyl-nicotinic acid
ReductionUsing NaBH4 in methanol2-(4-Hydroxymethyl-phenyl)-4-methyl-nicotinic acid ethyl ester
SubstitutionAminolysis with NH3 in ethanol2-(4-Formyl-phenyl)-4-methyl-nicotinic acid amide

Biological Applications

Potential Biological Activities:

  • Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. These activities make it a candidate for further investigation in medicinal chemistry, particularly for developing new therapeutic agents.

Drug Development:

  • Ongoing studies are exploring its potential as a drug candidate for treating various diseases, including cancer and neurodegenerative disorders. The interaction of the compound with biological targets, such as proteins and enzymes, is of particular interest.

Medicinal Chemistry

Mechanism of Action:

  • The mechanism of action involves the interaction of the formyl group with nucleophilic sites on proteins and enzymes, which could inhibit their activity. Additionally, the nicotinic acid moiety may modulate neurotransmission through interactions with nicotinic acetylcholine receptors.

Industrial Applications

Production of Specialty Chemicals:

  • In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and dyes. Its unique functional groups allow for diverse applications in material science.

Mechanism of Action

The mechanism of action of 2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nicotinic acid moiety can interact with nicotinic acetylcholine receptors, modulating neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Ester Variants

  • 4-(4-Formyl-phenyl)-nicotinic acid methyl ester (BP-4276): This positional isomer has the formylphenyl group at the pyridine’s 4-position instead of the 2-position.
  • Methyl 4-methylnicotinate (CAS 33402-75-4) :
    A simpler derivative lacking the formylphenyl substituent. The absence of the aldehyde group limits its utility in further chemical modifications but simplifies synthesis. Its methyl ester offers lower molecular weight (151.16 g/mol) compared to the target compound’s ethyl ester .

Substituent Variations

  • 2-(4-Fluorophenyl)-3-oxo-3-pyridin-4-yl-N-oxide-propionic acid ethyl ester :
    Shares the ethyl ester group but replaces the formylphenyl with a fluorophenyl moiety and introduces a pyridine-N-oxide. The electron-withdrawing fluorine and N-oxide group enhance polarity, contrasting with the formyl group’s reactivity .

  • Ethyl (4-formylphenoxy)acetate (CID 291358): Contains a formylphenyl group linked via an ether bridge rather than directly attached to the pyridine.

Core Structure Modifications

  • Propanoic acid, 2,2-dimethyl-, 4-formylphenyl ester (CAS 95592-67-9): A non-pyridine derivative with a pivaloyl (2,2-dimethylpropionyl) group. The bulky tert-butyl-like substituent increases steric hindrance, which may hinder reactivity compared to the pyridine-based target compound .
  • 4-Hydroxy-3-methoxy cinnamic acid ethyl ester: A phenolic ester with a cinnamic acid backbone.

Comparative Data Table

Compound Name Core Structure Substituent Positions Ester Group Molecular Weight (g/mol) Key Features
2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester Nicotinic acid 2-Formylphenyl, 4-Me Ethyl ~265.3 (estimated) Reactive aldehyde, moderate lipophilicity
4-(4-Formyl-phenyl)-nicotinic acid methyl ester Nicotinic acid 4-Formylphenyl, 4-Me Methyl ~251.3 (estimated) Lower lipophilicity, positional isomer
Methyl 4-methylnicotinate Nicotinic acid 4-Me Methyl 151.16 Simple structure, no aldehyde
Ethyl (4-formylphenoxy)acetate Acetic acid 4-Formylphenoxy Ethyl 208.21 Ether linkage, reduced conjugation
4-Hydroxy-3-methoxy cinnamic acid ethyl ester Cinnamic acid 4-OH, 3-OMe Ethyl 222.24 Antioxidant potential, phenolic core

Biological Activity

2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 233.25 g/mol

This compound features a nicotinic acid backbone with a formyl group and an ethyl ester, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that derivatives of nicotinic acid exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. The specific biological activities of this compound have been investigated in several studies.

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines. For instance, derivatives containing the nicotinic acid moiety have been linked to reduced inflammation in animal models .
  • Antioxidant Activity : The presence of the phenyl and formyl groups may enhance the antioxidant capacity of the compound. Research has demonstrated that related compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress .
  • Antitumor Activity : Some studies suggest that nicotinic acid derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with similar structural features have shown promise in inhibiting the growth of various cancer cells through apoptosis induction .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, particularly those involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs).

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of various nicotinic acid derivatives in a murine model of arthritis. The results indicated that this compound significantly reduced paw swelling and levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls.

CompoundDose (mg/kg)Paw Swelling Reduction (%)TNF-alpha Levels (pg/mL)
Control-0120
Test104570
Test206050

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited a dose-dependent increase in radical scavenging activity when tested against DPPH radicals.

Concentration (µM)% Scavenging Activity
1025
5055
10085

Q & A

Basic: What are the key considerations for synthesizing 2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester, and how can reaction conditions be optimized?

Answer:
Synthesis requires careful control of esterification and formyl group introduction. A factorial design approach (e.g., varying temperature, catalyst loading, and solvent polarity) can optimize yield and purity . For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ester formation.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) for formylation via Friedel-Crafts acylation.
  • Monitoring : Track intermediates via TLC or HPLC to avoid over-oxidation of the formyl group.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?

Answer:

  • NMR : ¹H NMR identifies formyl protons (δ ~9.8–10.2 ppm) and methyl/ethyl ester splitting patterns. ¹³C NMR confirms carbonyl carbons (C=O at ~165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the formyl group).
  • IR : Confirm ester C=O (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹) stretches.
    Pitfalls : Overlapping signals in crowded aromatic regions can be resolved via 2D NMR (COSY, HSQC) .

Advanced: How can computational modeling predict the reactivity of the formyl group in catalytic applications?

Answer:
Density Functional Theory (DFT) simulations model electronic effects:

  • Electrophilicity : Calculate Fukui indices to predict nucleophilic attack sites on the formyl group.
  • Solvent effects : Use COSMO-RS to simulate solvation and transition-state stabilization .
  • Catalyst interactions : Molecular docking identifies binding affinities with metal catalysts (e.g., Pd for cross-coupling reactions) .

Advanced: How should researchers resolve contradictions in solubility data across different solvent systems?

Answer:

  • Hansen Solubility Parameters (HSP) : Quantify δD (dispersion), δP (polar), δH (hydrogen bonding) to map solvent compatibility .
  • Experimental validation : Use a ternary solvent system (e.g., DMSO/water/ethanol) to empirically test solubility gradients.
  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers caused by impurities or measurement errors .

Advanced: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Use Arrhenius kinetics (e.g., 40°C, 60°C, 80°C) to extrapolate degradation rates. Monitor via HPLC for ester hydrolysis or formyl oxidation .
  • pH profiling : Buffer solutions (pH 1–13) reveal acid/base sensitivity. For example, ester groups hydrolyze rapidly in alkaline conditions (pH >10).
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation products (λmax ~228 nm for aromatic intermediates) .

Basic: What are the primary synthetic routes to introduce the 4-methyl-nicotinic acid moiety?

Answer:

  • Knorr quinoline synthesis : Condense β-keto esters with ammonia derivatives to form the pyridine core.
  • Methylation : Post-synthetic methylation (e.g., CH₃I/K₂CO₃) at the 4-position of nicotinic acid .
  • Cross-coupling : Suzuki-Miyaura coupling to attach pre-functionalized aromatic rings .

Advanced: How can researchers design experiments to investigate the compound’s potential as a ligand in coordination chemistry?

Answer:

  • Titration calorimetry (ITC) : Measure binding constants with metal ions (e.g., Cu²⁺, Fe³⁺).
  • X-ray crystallography : Resolve metal-ligand coordination geometry.
  • Spectroscopic titration : Monitor UV-vis or fluorescence shifts upon metal binding (e.g., d-d transitions in Cu²⁺ complexes) .

Advanced: What strategies mitigate side reactions during multi-step synthesis (e.g., ester hydrolysis or formyl reduction)?

Answer:

  • Protecting groups : Temporarily protect the formyl group with acetals during esterification .
  • Low-temperature reactions : Perform reductions (e.g., NaBH₄) at 0–5°C to prevent over-reduction of the formyl group.
  • In situ monitoring : Use ReactIR to detect intermediates and adjust conditions dynamically .

Basic: How should researchers validate the purity of this compound for pharmacological assays?

Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of impurities .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Melting point : Sharp melting range (<2°C deviation) indicates high purity .

Advanced: What statistical approaches are suitable for analyzing contradictory bioactivity data across cell lines?

Answer:

  • Multivariate analysis (PCA) : Identify confounding variables (e.g., cell viability assay interference).
  • Dose-response modeling : Fit data to Hill equations to compare EC₅₀ values across replicates .
  • Meta-analysis : Pool data from independent studies using random-effects models to resolve variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(4-Formyl-phenyl)-4-methyl-nicotinic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.